Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are a large class of chemical compounds, many of which have significant biological activity and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including a cyclopropyl group, a piperazine ring, a thiazole ring, and a thiophene ring. These groups could potentially engage in a variety of chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the thiazole and thiophene rings might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of the polar piperazine ring might enhance the compound’s water solubility .
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Antituberculosis Studies : A series of compounds, including variations of the Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone structure, were synthesized and evaluated for their anticancer and antituberculosis activities. Some compounds demonstrated significant in vitro activity against human breast cancer cell lines and the M. tuberculosis H37Rv strain, highlighting their therapeutic potential in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities : Novel compounds related to this compound were synthesized and characterized, with studies conducted on their structural optimization and antimicrobial activities. These compounds were found to have varying degrees of antibacterial activity, contributing to the development of new antimicrobial agents (Shahana & Yardily, 2020).
Spectral and Structural Characterization
Spectral Characterization and DFT Studies : Detailed spectral characterization, including UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry, was conducted alongside density functional theory (DFT) calculations. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds, facilitating a deeper understanding of their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Drug Development and Optimization
Development of Anti-mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as a new chemotype with potential anti-mycobacterial activity. This research underlines the importance of structural diversity in the development of new therapeutic agents against tuberculosis, with several compounds showing promising activity in vitro against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Thiazole and indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole and indole derivatives, which share structural similarities with this compound, have been found to have a variety of biological effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Properties
IUPAC Name |
cyclopropyl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-14(11-1-2-11)17-4-6-18(7-5-17)15-16-13(10-21-15)12-3-8-20-9-12/h3,8-11H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXVSRACKPOYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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